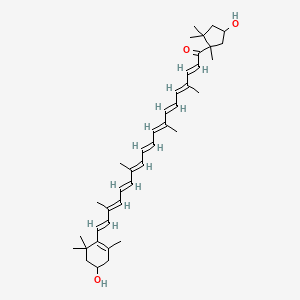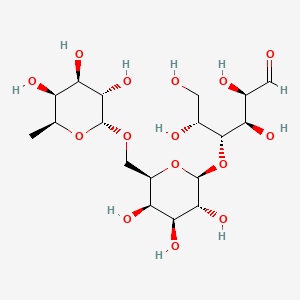![molecular formula C9H12N3Na2O8P B13404840 [5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is used as a monomer in RNA and is essential for the synthesis of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic methods. One common method involves the phosphorylation of cytidine by cytidine monophosphate kinase using adenosine triphosphate or guanosine triphosphate as phosphate donors . Another method involves the enzymatic preparation using CMP synthetase from CTP and Neu5Ac .
Industrial Production Methods
In industrial settings, cytidine 5’-monophosphate disodium salt is often produced through fermentation processes involving microbial strains that can synthesize nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine 5’-monophosphate disodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate.
Hydrolysis: It can be hydrolyzed to cytidine and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Phosphorylation: Requires cytidine monophosphate kinase and adenosine triphosphate or guanosine triphosphate.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Major Products Formed
Cytidine diphosphate: and cytidine triphosphate are major products formed during phosphorylation.
Cytidine: and inorganic phosphate are products of hydrolysis.
Aplicaciones Científicas De Investigación
Cytidine 5’-monophosphate disodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
Cytidine 5’-monophosphate disodium salt exerts its effects primarily through its role as a nucleotide. It serves as a substrate for enzymes involved in the synthesis of RNA and DNA. The compound is phosphorylated to form cytidine diphosphate and cytidine triphosphate, which are essential for nucleic acid synthesis . It also acts as a nucleotide carrier for sugars, facilitating various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-monophosphate disodium salt: Another nucleotide used in RNA synthesis.
Uridine 5’-monophosphate disodium salt: Similar in structure and function, used in RNA synthesis.
Guanosine 5’-monophosphate disodium salt: Involved in RNA synthesis and cellular signaling.
Uniqueness
Cytidine 5’-monophosphate disodium salt is unique due to its specific role in the synthesis of cytidine diphosphate and cytidine triphosphate, which are crucial for RNA and DNA synthesis. Its ability to act as a nucleotide carrier for sugars also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPYBRGLGSMRA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)


![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)





![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)



